molecular formula C19H24N4O3 B10914499 1-methyl-5-{[4-(3-methylpiperidin-1-yl)benzyl]carbamoyl}-1H-pyrazole-4-carboxylic acid

1-methyl-5-{[4-(3-methylpiperidin-1-yl)benzyl]carbamoyl}-1H-pyrazole-4-carboxylic acid

Cat. No.: B10914499
M. Wt: 356.4 g/mol
InChI Key: SADLGASPUUHTBP-UHFFFAOYSA-N
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Description

1-METHYL-5-({[4-(3-METHYLPIPERIDINO)BENZYL]AMINO}CARBONYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID is a complex organic compound that features a pyrazole ring, a piperidine moiety, and a benzyl group

Preparation Methods

The synthesis of 1-METHYL-5-({[4-(3-METHYLPIPERIDINO)BENZYL]AMINO}CARBONYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID typically involves multi-step organic reactions. The synthetic route may include the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the piperidine and benzyl groups via nucleophilic substitution or coupling reactions. Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing cost and environmental impact.

Chemical Reactions Analysis

1-METHYL-5-({[4-(3-METHYLPIPERIDINO)BENZYL]AMINO}CARBONYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents onto the pyrazole ring or other parts of the molecule. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-METHYL-5-({[4-(3-METHYLPIPERIDINO)BENZYL]AMINO}CARBONYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.

    Medicine: It could be investigated for its pharmacological properties and potential therapeutic applications.

    Industry: The compound might be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-METHYL-5-({[4-(3-METHYLPIPERIDINO)BENZYL]AMINO}CARBONYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

1-METHYL-5-({[4-(3-METHYLPIPERIDINO)BENZYL]AMINO}CARBONYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID can be compared with other similar compounds such as:

    Pyrazole derivatives: These compounds share the pyrazole ring structure and may have similar chemical properties and reactivity.

    Piperidine derivatives: Compounds containing the piperidine moiety may exhibit similar biological activities.

    Benzyl-substituted compounds: These compounds may have comparable chemical reactivity due to the presence of the benzyl group. The uniqueness of 1-METHYL-5-({[4-(3-METHYLPIPERIDINO)BENZYL]AMINO}CARBONYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID lies in its specific combination of these functional groups, which can impart distinct chemical and biological properties.

Properties

Molecular Formula

C19H24N4O3

Molecular Weight

356.4 g/mol

IUPAC Name

1-methyl-5-[[4-(3-methylpiperidin-1-yl)phenyl]methylcarbamoyl]pyrazole-4-carboxylic acid

InChI

InChI=1S/C19H24N4O3/c1-13-4-3-9-23(12-13)15-7-5-14(6-8-15)10-20-18(24)17-16(19(25)26)11-21-22(17)2/h5-8,11,13H,3-4,9-10,12H2,1-2H3,(H,20,24)(H,25,26)

InChI Key

SADLGASPUUHTBP-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)C2=CC=C(C=C2)CNC(=O)C3=C(C=NN3C)C(=O)O

Origin of Product

United States

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